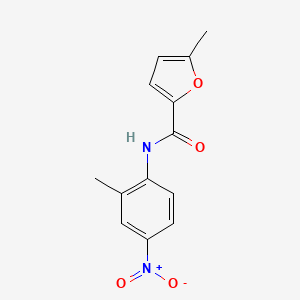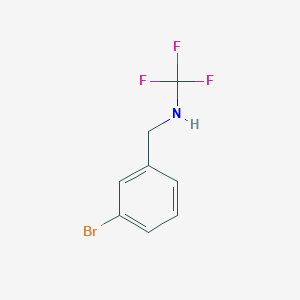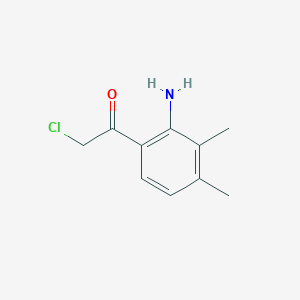![molecular formula C10H9NO B13947935 2-[(Prop-2-yn-1-yl)amino]benzaldehyde CAS No. 280113-69-1](/img/structure/B13947935.png)
2-[(Prop-2-yn-1-yl)amino]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-yn-1-yl)amino]benzaldehyde is an organic compound with the molecular formula C10H9NO It is characterized by the presence of a benzaldehyde group substituted with a prop-2-yn-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with propargyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2-aminobenzaldehyde attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-yn-1-ylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-[(Prop-2-yn-1-yl)amino]benzoic acid.
Reduction: 2-[(Prop-2-yn-1-yl)amino]benzyl alcohol.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
2-[(Prop-2-yn-1-yl)amino]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The prop-2-yn-1-ylamino group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an oxygen atom instead of an amino group.
2-[(Prop-2-yn-1-yl)benzaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.
Uniqueness
2-[(Prop-2-yn-1-yl)amino]benzaldehyde is unique due to the presence of both an aldehyde group and a prop-2-yn-1-ylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .
Properties
CAS No. |
280113-69-1 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)benzaldehyde |
InChI |
InChI=1S/C10H9NO/c1-2-7-11-10-6-4-3-5-9(10)8-12/h1,3-6,8,11H,7H2 |
InChI Key |
OFHFQEKDCUJKBN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



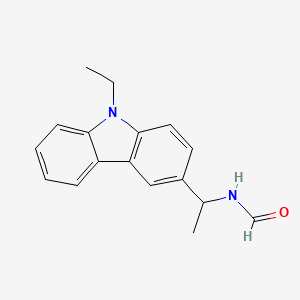
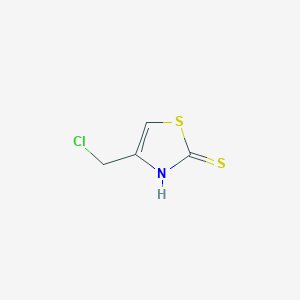
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
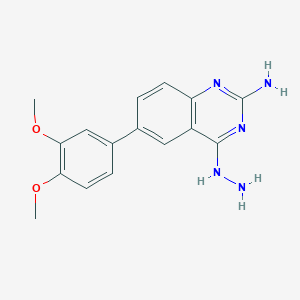
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)
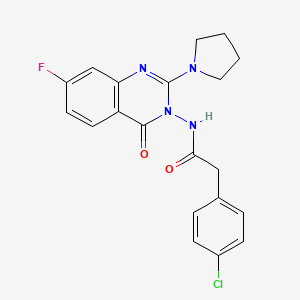
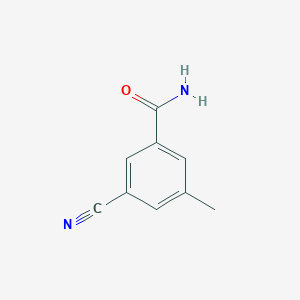
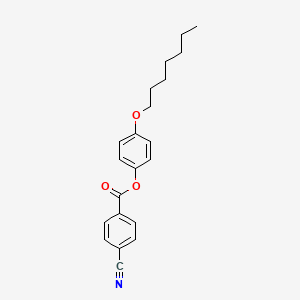

![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
